molecular formula C12H7ClF2O2S B6155869 2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride CAS No. 1048916-44-4

2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride

Cat. No. B6155869
CAS RN: 1048916-44-4
M. Wt: 288.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4'-Difluoro-[1,1'-biphenyl]-3-sulfonyl chloride (DFBP-SCl) is a widely used reagent in the field of organic synthesis and has been used in a variety of research applications. It is a colorless liquid with a melting point of -20 °C, and has a molecular weight of 254.32 g/mol. It is a highly polar compound, with a dipole moment of 4.8 D.

Scientific Research Applications

2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride has been used in a variety of research applications, such as in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, and in the preparation of a variety of compounds for use in drug delivery systems. Additionally, it has been used in the synthesis of a variety of metal-organic frameworks (MOFs) for use in catalysis and separation applications.

Mechanism of Action

2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride is a polar compound, and its reactivity is driven by the polarity of its sulfonyl group. The sulfonyl group is capable of forming hydrogen bonds with other molecules, allowing it to act as a nucleophile in organic reactions. Additionally, the difluorobenzene moiety of the compound is capable of forming a π-complex with electron-rich substrates, allowing it to act as an electrophile in organic reactions.
Biochemical and Physiological Effects
2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride has not been extensively studied for its potential biochemical or physiological effects. However, it is known to be highly toxic, and should be handled with caution. It is also known to be a skin and eye irritant, and may cause skin sensitization.

Advantages and Limitations for Lab Experiments

2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride is a highly reactive reagent, and is capable of undergoing a variety of organic reactions. This makes it an ideal reagent for a variety of laboratory experiments. Additionally, it is relatively inexpensive, and can be easily synthesized. However, it is important to note that it is highly toxic, and should be handled with caution.

Future Directions

Future research on DFBPSCl could focus on its potential applications in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, further research could be conducted on its potential applications in the synthesis of metal-organic frameworks (MOFs) for use in catalysis and separation applications. Additionally, further research could be conducted on its potential biochemical and physiological effects. Finally, further research could be conducted on its potential applications in drug delivery systems.

Synthesis Methods

2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride can be synthesized by the reaction of 1,1'-biphenyl-3-sulfonyl chloride (BP-SCl) with 2,4-difluorobenzene. The reaction is carried out in a solvent such as dichloromethane, and is typically conducted at room temperature. The reaction is typically complete in less than 24 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride involves the conversion of 2',4'-difluorobiphenyl-3-sulfonic acid to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "2',4'-difluorobiphenyl-3-sulfonic acid", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "To a solution of 2',4'-difluorobiphenyl-3-sulfonic acid (1.0 g) in methanol (10 mL), add thionyl chloride (1.2 mL) dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride intermediate.", "Dissolve the crude intermediate in diethyl ether (10 mL) and wash the solution with water (10 mL) to remove any unreacted starting material.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Remove the solvent under reduced pressure to obtain the pure 2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride as a white solid (yield: 0.8 g, 80%)." ] }

CAS RN

1048916-44-4

Product Name

2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride

Molecular Formula

C12H7ClF2O2S

Molecular Weight

288.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.